(4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE
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Overview
Description
(4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE is an organic compound with the molecular formula C13H12O2S It is characterized by the presence of an ethoxyphenyl group and a thienyl group attached to a methanone core
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives, which share a similar structure, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE typically involves the reaction of 4-ethoxybenzoyl chloride with thiophene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-Ethoxybenzoyl chloride+Thiophene→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Comparison with Similar Compounds
- (4-Methoxyphenyl)(2-thienyl)methanone
- (4-Ethoxyphenyl)(2-furyl)methanone
- (4-Ethoxyphenyl)(2-pyridyl)methanone
Comparison: (4-ETHOXYPHENYL)(THIOPHEN-2-YL)METHANONE is unique due to the presence of both an ethoxyphenyl group and a thienyl group. This combination imparts distinct electronic and steric properties, making it different from other similar compounds. For example, the presence of the thienyl group can enhance the compound’s ability to participate in π-π interactions, which is beneficial in the development of organic electronic materials.
Properties
IUPAC Name |
(4-ethoxyphenyl)-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTBTGLUKMXRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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